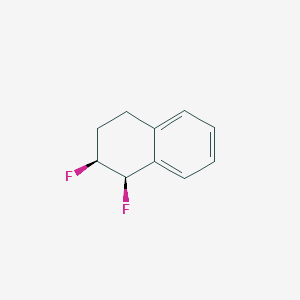
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene is a chiral compound with two fluorine atoms attached to the first and second carbon atoms of a tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using chiral catalysts. For example, the CBS asymmetric reduction reaction can be employed, where a chiral boron catalyst is used to achieve the desired stereochemistry . The reaction conditions typically involve the use of borine tetrahydrofuran or borine N,N-diethylaniline as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific stereochemical requirements.
Mecanismo De Acción
The mechanism by which (1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique stereochemistry allows it to fit into specific active sites of enzymes or receptors, influencing their activity. This interaction can lead to changes in biochemical pathways, making the compound useful in various applications, including drug development and biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene: The enantiomer of the compound with opposite stereochemistry.
1,2-Difluoro-1,2,3,4-tetrahydronaphthalene: A racemic mixture containing both enantiomers.
1,2-Dichloro-1,2,3,4-tetrahydronaphthalene: A similar compound with chlorine atoms instead of fluorine.
Uniqueness
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and stereochemical outcomes.
Propiedades
Número CAS |
65819-10-5 |
|---|---|
Fórmula molecular |
C10H10F2 |
Peso molecular |
168.18 g/mol |
Nombre IUPAC |
(1R,2S)-1,2-difluoro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10F2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10H,5-6H2/t9-,10+/m0/s1 |
Clave InChI |
LKPHRBYGDJESOA-VHSXEESVSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2[C@H]([C@H]1F)F |
SMILES canónico |
C1CC2=CC=CC=C2C(C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)

![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)
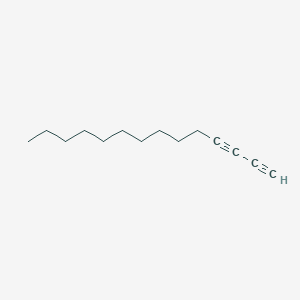
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)
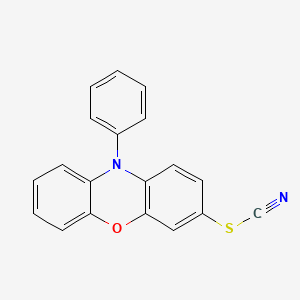
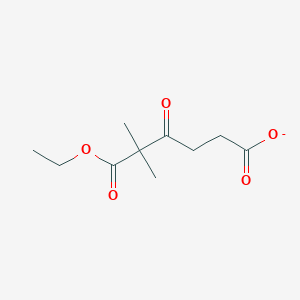
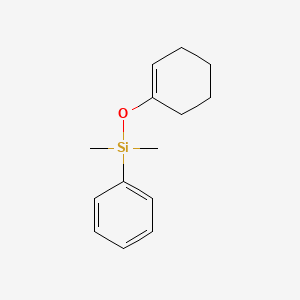
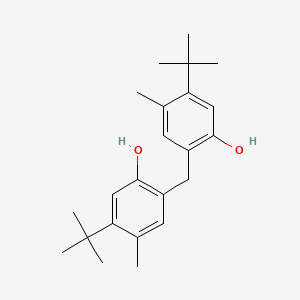

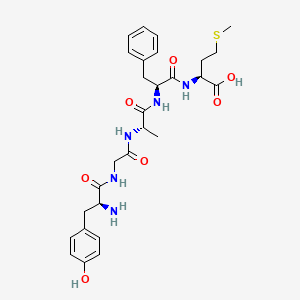
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
